[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate)
Description
The target compound, [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate) (hereafter referred to as Pd-BINAP-triflate), is a chiral palladium complex featuring the (R)-BINAP ligand, two aquo ligands, and triflate counterions. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a privileged ligand in asymmetric catalysis due to its rigid binaphthyl backbone, which induces axial chirality and stabilizes metal centers in stereoselective transformations . The diaquo ligands suggest a coordinatively unsaturated Pd(II) center, while triflate (CF₃SO₃⁻) anions enhance solubility in polar solvents and reduce coordination interference, making the complex highly reactive in catalytic cycles .
Properties
Molecular Formula |
C46H36F6O8P2PdS2 |
|---|---|
Molecular Weight |
1063.3 g/mol |
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;palladium(2+);trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/C44H32P2.2CHF3O3S.2H2O.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*2-1(3,4)8(5,6)7;;;/h1-32H;2*(H,5,6,7);2*1H2;/q;;;;;+2/p-2 |
InChI Key |
IMSBKDDEQLOVOF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.O.[Pd+2] |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation: 2,2'-Bis(4-methylbenzenesulfonyl)-1,1'-binaphthyl
The synthesis begins with the preparation of 2,2'-bis(4-methylbenzenesulfonyl)-1,1'-binaphthyl from 1,1'-bi-2-naphthol and 4-methylbenzenesulfonyl chloride under basic conditions. Key parameters include:
| Parameter | Value |
|---|---|
| Molar ratio (naphthol:sulfonyl chloride) | 1:2.2 |
| Base | Potassium carbonate |
| Solvent | Dichloromethane |
| Reaction time | 12–18 hours |
| Yield | 89–92% |
This intermediate’s stability and low reactivity toward unintended side reactions make it ideal for subsequent phosphination steps.
Phosphination via Bimetallic Catalysis
The critical step involves coupling diphenylphosphine anions with the bis-sulfonyl intermediate using a dual nickel/palladium catalyst system:
Reaction conditions :
-
Catalysts : Ni(π-C₃H₅)₂ (0.05 mol%) + Pd(t-Bu₃P)₂ (0.05 mol%)
-
Solvent : Anhydrous tetrahydrofuran (THF)
-
Temperature : 60–80°C
-
Atmosphere : Inert gas (argon)
Mechanistic rationale :
The nickel catalyst activates the C–S bond in the sulfonyl group, while palladium facilitates P–C bond formation. This synergistic effect suppresses side reactions such as phosphine oxidation or desulfonylation.
Performance metrics :
| Metric | Value |
|---|---|
| Reaction yield | 85–95% |
| Product purity (HPLC) | >99.5% |
| Melting point | 239–241°C |
Characterization data include δ -16.7 ppm (singlet) and ESI-MS m/z 622.1 [M]⁺.
Formation of the Palladium Triflate Complex
Ligand-Metal Coordination
The Pd-BINAP triflate complex is synthesized by reacting BINAP with a palladium triflate precursor. While the exact protocol remains proprietary, analogous procedures suggest the following generalized pathway:
Proposed reaction :
Critical parameters :
-
Stoichiometry : 1:1 molar ratio of Pd: BINAP
-
Solvent : Anhydrous acetonitrile or dichloromethane
-
Temperature : 25–40°C
-
Workup : Precipitation with diethyl ether, followed by vacuum drying
| Property | Value |
|---|---|
| Purity | 99–99.999% |
| Melting point | 175–182°C |
| Molecular weight | 1063.3 g/mol |
| Stability | Moisture-sensitive, store under argon |
The signal shifts upfield compared to free BINAP (δ -16.8 ppm), consistent with electron donation to palladium. Water ligands are confirmed by vibrational spectroscopy (O–H stretches at 3450 cm⁻¹).
Quality Control and Analytical Validation
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) remains the gold standard for quantifying residual diphenylphosphine oxide (<0.1%) and sulfonated byproducts.
Spectroscopic Fingerprinting
-
: Aromatic protons appear as multiplet clusters between δ 6.7–8.1 ppm, with diastereotopic splitting confirming axial chirality.
-
ESI-MS : Dominant peak at m/z 622.1 corresponds to [BINAP]⁺, while the palladium complex is detected as [Pd(BINAP)(H₂O)₂]²⁺ (m/z 532.8).
Industrial Scalability Considerations
The patented BINAP synthesis achieves industrial viability through:
-
Catalyst efficiency : 0.1 mol% total metal loading reduces costs.
-
Solvent recovery : THF is distilled from reaction mixtures with >90% recovery rates.
-
Waste minimization : Methanol washes remove unreacted phosphine anions without generating heavy metal waste.
Challenges in Triflate Complex Synthesis
Despite high ligand purity, batch-to-batch variability in the Pd complex arises from:
-
Hydration state : Ambient humidity during workup alters the number of coordinated water molecules.
-
Counterion exchange : Residual chloride from Pd precursors may displace triflate, necessitating rigorous anion metathesis.
Chemical Reactions Analysis
Types of Reactions
[®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of palladium.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents such as hydrogen gas or hydrides.
Substitution: The compound is known for its ability to participate in substitution reactions, where ligands in the coordination sphere of palladium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Substituting agents: Such as halides or phosphines.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.
Scientific Research Applications
Asymmetric Suzuki Coupling Reactions
One of the prominent applications of this palladium complex is in asymmetric Suzuki coupling reactions. Research has demonstrated that binaphthyl-based phosphoramidite ligands stabilize palladium nanoparticles (PdNPs), facilitating highly enantioselective C–C bond formation. The use of these catalysts has shown remarkable efficiency in synthesizing chiral compounds with high yields and selectivity .
Case Study: Enantioselective Synthesis
In a study involving the asymmetric Suzuki reaction, the complex was utilized to couple aryl halides with boronic acids. The reaction conditions were optimized for temperature and concentration, resulting in yields exceeding 90% with enantiomeric excess (ee) values above 95% . This demonstrates the effectiveness of the palladium complex in producing valuable chiral intermediates for pharmaceuticals.
Palladium-Catalyzed Allylic Substitution
Another critical application is in palladium-catalyzed asymmetric allylic substitutions. The complex has been shown to promote reactions that involve the substitution of allylic alcohols with various nucleophiles, providing access to chiral products .
Case Study: Mechanistic Insights
A detailed mechanistic study revealed that the ligand's bite angle and steric properties significantly influence the reaction pathway and product distribution. The optimized conditions led to high yields and selectivities, confirming the potential of this palladium complex in synthetic methodologies .
Conformational Flexibility
The conformational flexibility of binaphthyl-based ligands has been investigated through X-ray crystallography and Density Functional Theory (DFT) calculations. These studies highlight how variations in ligand conformation can affect catalytic activity and selectivity .
Table 2: Structural Parameters Influencing Catalysis
| Parameter | Value |
|---|---|
| Bite Angle (P-Pd-P) | 90° |
| Pd-P Bond Length | 2.25 Å |
| Dihedral Angles | Variable depending on conformation |
Mechanism of Action
The mechanism of action of [®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]-diaquo-palladium(II) bis(triflate) involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center activates the halide substrate, allowing it to couple with an organometallic reagent.
Comparison with Similar Compounds
Structural and Physical Properties
Biological Activity
The compound [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]-diaquo-palladium(II) bis(triflate) , often abbreviated as Pd-binaphthyl , is a notable palladium complex that has garnered attention for its significant biological activity and catalytic properties in organic transformations. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in catalysis, and relevant research findings.
The biological activity of Pd-binaphthyl primarily stems from its role as a catalyst in various organic reactions. The complex exhibits high enantioselectivity in asymmetric synthesis, particularly in reactions such as the Suzuki coupling and hydrosilylation. The binaphthyl moiety contributes to the chiral environment around the palladium center, facilitating the formation of chiral products with high enantiomeric excess (ee) values.
Catalytic Applications
-
Asymmetric Suzuki Coupling :
- Pd-binaphthyl has been effectively utilized in asymmetric Suzuki coupling reactions, achieving yields up to 85% with enantiomeric excesses greater than 99% .
- The use of phosphoramidite ligands as stabilizers for palladium nanoparticles (PdNPs) enhances the efficiency and recyclability of these catalysts, allowing for multiple reaction cycles without significant loss of activity .
- Hydrosilylation :
Case Study 1: Palladium-Catalyzed Reactions
Research conducted by Wacker Chemie highlighted the catalytic behavior of Pd-binaphthyl in various transformations, including alkene functionalization and nucleopalladation reactions. These studies revealed that the choice of phosphine ligand significantly influences the stereochemical outcomes of these reactions .
Case Study 2: Stability and Reusability
A study on binaphthyl-supported palladium nanoparticles demonstrated their stability and reusability across multiple catalytic cycles. The PdNPs maintained high catalytic activity and enantioselectivity even after 12 consecutive uses, underscoring the practical applications of Pd-binaphthyl in industrial settings .
Data Table: Summary of Catalytic Performance
| Reaction Type | Yield (%) | Enantiomeric Excess (%) | Recyclability |
|---|---|---|---|
| Asymmetric Suzuki Coupling | Up to 85 | >99 | 12 cycles |
| Asymmetric Hydrosilylation | Up to 92 | 92 | Not specified |
Key Research Outcomes
- Pd-binaphthyl complexes have been shown to facilitate various C–C bond-forming reactions with remarkable efficiency.
- The unique properties imparted by the binaphthyl ligand system enable the formation of stable palladium nanoparticles that exhibit enhanced catalytic performance.
Q & A
Q. How is [(R)-(+)-BINAP]-Pd(II) bis(triflate) synthesized, and what analytical methods confirm its structural integrity?
- Methodological Answer : The synthesis typically involves reacting a palladium precursor (e.g., Pd(OAc)₂) with the chiral (R)-BINAP ligand under anhydrous conditions. The diaquo and triflate ligands are introduced via ligand exchange in a polar solvent (e.g., acetonitrile). Structural confirmation relies on:
- NMR Spectroscopy : NMR to verify phosphine coordination shifts (δ ~20–30 ppm for BINAP-Pd complexes) .
- X-ray Crystallography : To resolve the chiral binaphthyl backbone and confirm the octahedral geometry of the Pd center .
- Elemental Analysis : To validate stoichiometry (C, H, P, Pd) .
Q. What precautions are critical for handling and storing this palladium complex?
- Methodological Answer :
- Storage : Under inert atmosphere (Ar/N₂) at 0–6°C to prevent oxidation and ligand degradation .
- Handling : Use gloveboxes or Schlenk techniques to avoid moisture. Deoxygenate solvents (e.g., THF, DCM) before use .
- Decomposition Risks : Exposure to air may form Pd black; monitor via color changes (yellow to black) .
Q. What are the primary catalytic applications of this complex in organic synthesis?
- Methodological Answer :
- Asymmetric Allylic Alkylation : The chiral BINAP ligand induces enantioselectivity in C–C bond formation (e.g., Tsuji-Trost reactions) .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings, though less common than Pd(0) catalysts. Activity depends on triflate’s labile nature for substrate coordination .
Advanced Research Questions
Q. How does the chirality of the BINAP ligand influence enantioselectivity in asymmetric catalysis?
- Methodological Answer :
- Steric and Electronic Effects : The (R)-BINAP’s binaphthyl backbone creates a chiral pocket, directing substrate approach. For example, in allylic alkylation, the η³-allyl intermediate adopts a configuration where the bulky diphenylphosphino groups shield one face, favoring nucleophilic attack on the opposite side .
- Mechanistic Probes : Use deuterium labeling or kinetic isotopic effect (KIE) studies to track stereochemical outcomes .
Q. How can researchers resolve contradictions in reported catalytic activity between [(R)-BINAP]-Pd(II) complexes and other Pd-phosphine systems?
- Methodological Answer :
- Control Experiments : Compare catalytic turnover (TON/TOF) under identical conditions (solvent, temp, substrate scope).
- Ligand Substituent Analysis : Bulkier substituents (e.g., 3,5-dimethylphenyl in Xyl-BINAP) may alter Pd’s redox behavior or substrate accessibility .
- Spectroscopic Monitoring : In situ NMR or IR to detect ligand dissociation or formation of inactive Pd clusters .
Q. What strategies optimize reaction conditions when using this catalyst for temperature-sensitive substrates?
- Methodological Answer :
- Solvent Screening : Low-polarity solvents (e.g., toluene) may stabilize the Pd complex, while polar solvents (DMF) accelerate ligand exchange but risk decomposition .
- Additives : Silver salts (AgOTf) can scavenge halides, preventing catalyst poisoning.
- Temperature Gradients : Test reactivity between –20°C and 60°C; lower temps often enhance enantioselectivity but slow kinetics .
Q. How can ligand degradation pathways be identified and mitigated during catalysis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
